N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS No.: 2549054-99-9
Cat. No.: VC11817131
Molecular Formula: C12H17BrN4O2S
Molecular Weight: 361.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549054-99-9 |
|---|---|
| Molecular Formula | C12H17BrN4O2S |
| Molecular Weight | 361.26 g/mol |
| IUPAC Name | N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2 |
| Standard InChI Key | MCVGMBSUMFERLS-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3 |
Introduction
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a brominated pyrimidine moiety with a piperidine ring and a cyclopropane sulfonamide group, which may contribute to its reactivity and interaction with biological targets.
Synthesis and Characterization
The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, requiring careful control of reaction conditions to achieve high yields and purity. Characterization may involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's structure.
Biological Activity and Potential Applications
Preliminary studies suggest that N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exhibits significant biological activity, potentially acting as an inhibitor in various enzymatic pathways. The inclusion of a brominated pyrimidine may enhance its interaction with biological targets, similar to how sulfonamides are known for their antibacterial properties.
| Potential Application | Description |
|---|---|
| Enzyme Inhibition | Preliminary evidence suggests activity as an inhibitor in enzymatic pathways |
| Antibacterial Activity | Enhanced by the sulfonamide group, potentially augmented by bromination |
Safety and Handling
Due to the lack of comprehensive research data, there is no detailed safety information available for N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide. It is advisable to handle this compound with caution, assuming potential hazards such as flammability, reactivity, and toxicity until thorough analysis is conducted.
Comparison with Similar Compounds
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is distinct from other compounds due to its unique combination of structural features. For example:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-Bromopyrimidin-2-yl)piperidine | Piperidine and brominated pyrimidine | Lacks cyclopropane and sulfonamide groups |
| N-(pyrimidin-2-yl)cyclopropanesulfonamide | Cyclopropane and sulfonamide present | Does not have bromination at position 5 |
| 1-(4-Methylpyrimidin-2-yl)piperidine | Similar piperidine structure | Different substitution pattern on the pyrimidine |
These comparisons highlight the potential for distinct biological activities and properties not found in other related compounds.
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